

4-Hydroxyphenylacetamide crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyphenylacetamide

Cat. No.: B194378

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of 4-Hydroxyphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of **4-Hydroxyphenylacetamide** (also known as 2-(4-hydroxyphenyl)acetamide), an isomer of the common analgesic, acetaminophen. Understanding the three-dimensional arrangement of molecules in the crystalline state is crucial for drug development, as it influences key physicochemical properties such as solubility, stability, and bioavailability. This document summarizes the crystallographic data, details the experimental protocols for structure determination, and visualizes the analytical workflow.

Molecular Structure and Conformation

The crystal structure of **4-Hydroxyphenylacetamide** (C₈H₉NO₂) reveals significant conformational features.^[1] Unlike its planar isomer N-(4-hydroxyphenyl)acetamide (acetaminophen), the acetamide group in **4-Hydroxyphenylacetamide** is nearly perpendicular to the phenyl ring.^[1] The dihedral angle between the plane of the acetamide group and the phenyl ring is 89.95 (5)°.^[1] This orientation directs the –NH₂ group outward from the phenyl ring.^[1]

In contrast, the molecular structure of N-(4-hydroxyphenyl)acetamide shows a deviation from planarity primarily due to a twist of 22.64(4)° around the C-N bond.^{[2][3][4]}

Crystallographic Data

The crystallographic data for **4-Hydroxyphenylacetamide** provides a quantitative description of the unit cell and its contents. A summary of key parameters is presented below. For comparison, data for the related isomer, N-(4-hydroxyphenyl)acetamide, is also included.

Table 1: Crystal Data and Structure Refinement for **4-Hydroxyphenylacetamide** and N-(4-hydroxyphenyl)acetamide.

Parameter	4-Hydroxyphenylacetamide	N-(4-hydroxyphenyl)acetamide[2]
Chemical Formula	C8H9NO2	C8H9NO2
Formula Weight	151.16 g/mol [5]	151.16 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P21/n	P21/n
a (Å)		7.0781(2)
b (Å)		9.1934(2)
c (Å)		11.5751(2)
α (°)		90
β (°)		97.852(2)
γ (°)		90
Volume (Å ³)		745.93(3)

| Z | | 4 |

Note: Detailed unit cell parameters for **4-Hydroxyphenylacetamide** were not explicitly found in the provided search results. The table structure is created based on standard crystallographic reporting.

Hydrogen Bonding Network

The intermolecular interactions, particularly hydrogen bonds, are critical in defining the crystal packing. In the crystal structure of **4-Hydroxyphenylacetamide**, N—H \cdots O hydrogen bonds organize the molecules into stacks that propagate along the [6] direction.[1] Additional hydrogen bonding links these parallel stacks.[1]

In the crystal of its isomer, N-(4-hydroxyphenyl)acetamide, the hydroxyl group donates an intermolecular hydrogen bond to a carbonyl oxygen (O \cdots O distance of 2.6469(4) Å), and the amide group donates a hydrogen bond to a hydroxyl oxygen (N \cdots O distance of 2.8987(3) Å).[2] [4] These interactions form two-dimensional chains.[2]

Table 2: Hydrogen Bond Geometry for N-(4-hydroxyphenyl)acetamide.[2]

Donor– H \cdots Acceptor	D–H (Å)	H \cdots A (Å)	D \cdots A (Å)	D–H \cdots A (°)
O–H \cdots O	-	-	2.6469(4)	-

| N–H \cdots O | - | - | 2.8987(3) | - |

Note: Specific hydrogen bond distances and angles for **4-Hydroxyphenylacetamide** were not available in the search results but the general pattern is described.[1]

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps, from crystal growth to data analysis. The following protocols are based on standard crystallographic practices as described for related compounds.[1]

Synthesis and Crystallization

High-purity **4-Hydroxyphenylacetamide** is dissolved in a suitable solvent, such as methanol. [1] Diffraction-quality single crystals are then grown by slow evaporation of the solvent at room temperature.[1]

X-ray Data Collection

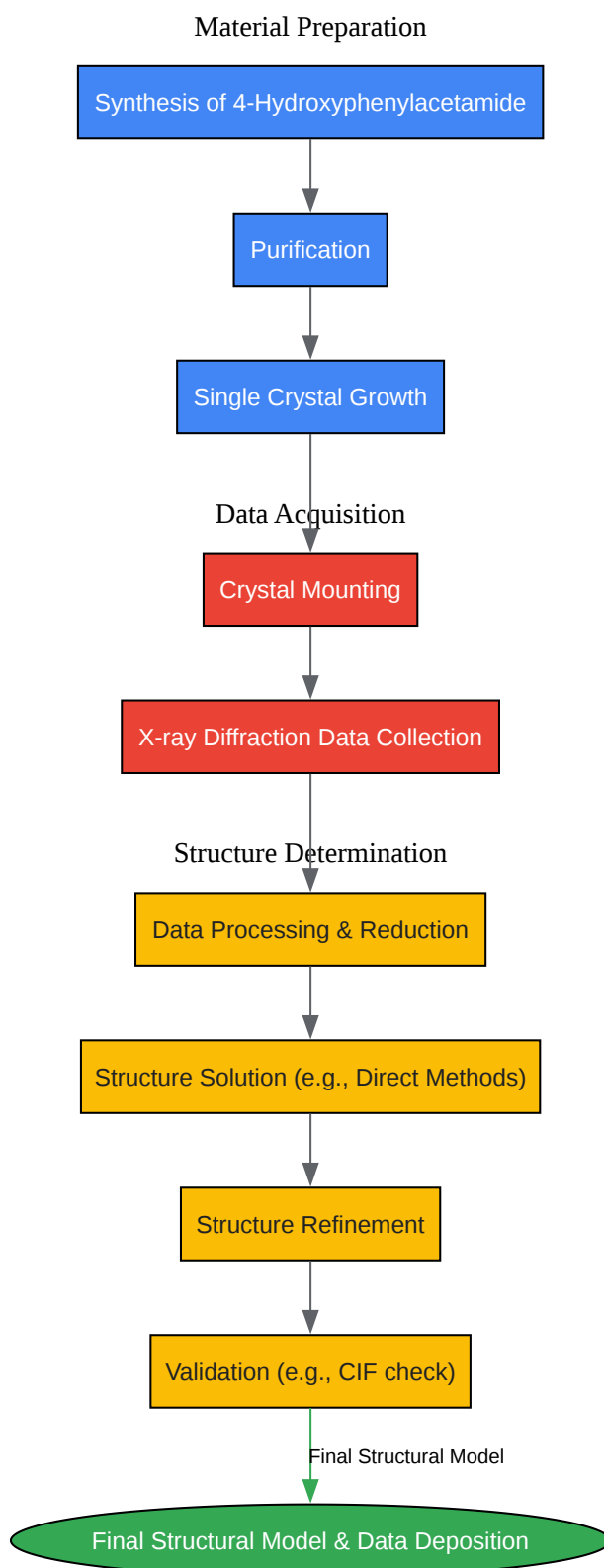
A suitable single crystal is mounted on a diffractometer. Data collection is typically performed using monochromatic X-ray radiation (e.g., Cu K α). The crystal is maintained at a constant temperature, often low temperatures like 100 K, to minimize thermal vibrations.^[2] A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. In this stage, atomic coordinates, and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from difference Fourier maps or placed in calculated positions.

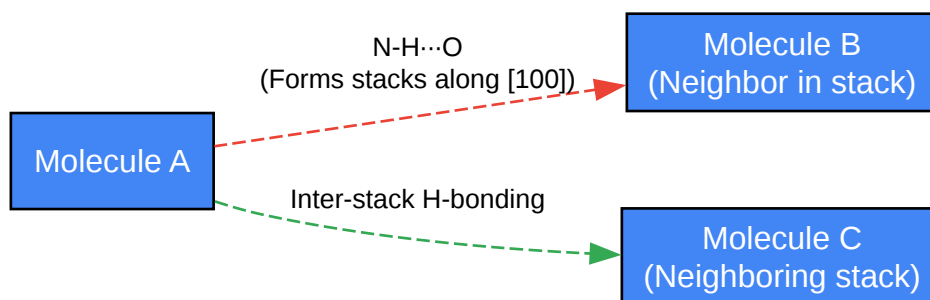
Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the key intermolecular interactions.



[Click to download full resolution via product page](#)

Experimental workflow for crystal structure analysis.



[Click to download full resolution via product page](#)

Hydrogen bonding scheme in **4-Hydroxyphenylacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxyphenylacetamide [webbook.nist.gov]
- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Hydroxyphenylacetamide crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b194378#4-hydroxyphenylacetamide-crystal-structure-analysis\]](https://www.benchchem.com/product/b194378#4-hydroxyphenylacetamide-crystal-structure-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com